

# The Potent Antiviral Properties of (+)-Usnic Acid Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

(+)-Usnic acid, a secondary metabolite derived from lichens, has long been recognized for its diverse biological activities. In recent years, significant research has focused on its potential as a broad-spectrum antiviral agent, particularly against enveloped viruses that pose a considerable threat to global health. This technical guide provides an in-depth overview of the antiviral properties of (+)-usnic acid, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

## Quantitative Antiviral Activity of (+)-Usnic Acid and Its Derivatives

The antiviral efficacy of **(+)-usnic acid** and its synthetic derivatives has been evaluated against a range of enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a comparative overview of its potency and therapeutic window.



Table 1: Antiviral Activity against Coronaviridae (SARS-

**CoV-2**)

| CUV-ZI                    |                    |                  |           |                  |                       |                  |
|---------------------------|--------------------|------------------|-----------|------------------|-----------------------|------------------|
| Compoun<br>d              | Virus<br>Strain(s) | Cell Line        | IC50 (μM) | СС50<br>(µМ)     | SI<br>(CC50/IC5<br>0) | Referenc<br>e(s) |
| (+)-Usnic<br>acid         | Wuhan              | Vero E6          | 10.9      | >100             | >9.2                  | [1]              |
| (+)-Usnic<br>acid         | Delta              | Vero E6          | ~10.9     | >100             | >9.2                  | [1]              |
| (+)-Usnic<br>acid         | Omicron            | Vero E6          | ~10.9     | >100             | >9.2                  | [1]              |
| Sodium<br>usnate<br>(NaU) | Not<br>Specified   | Not<br>Specified | 5.33      | Not<br>Specified | 9.38                  | [2]              |
| (+)-Usnic<br>acid         | Beta<br>Variant    | Not<br>Specified | 2.92      | Not<br>Specified | 11.1                  | [2]              |

**Table 2: Antiviral Activity against Orthomyxoviridae** 

(Influenza Virus)

| Compoun<br>d                       | Virus<br>Strain(s)      | Cell Line         | ED50<br>(μM) | CTD50<br>(μM) | SI<br>(CTD50/E<br>D50) | Referenc<br>e(s) |
|------------------------------------|-------------------------|-------------------|--------------|---------------|------------------------|------------------|
| (-)-Usnic<br>acid                  | A(H1N1)pd<br>m09        | MDCK              | >100         | >100          | -                      | [3]              |
| (+)-Usnic<br>acid                  | A(H1N1)pd<br>m09        | MDCK              | >100         | >100          | -                      | [3]              |
| Valine<br>enamine of<br>Usnic Acid | A/Aichi/2/6<br>8 (H3N2) | In vivo<br>(mice) | -            | -             | -                      | [4][5]           |



Note: ED50 (50% effective dose) and CTD50 (50% cytotoxic dose) are reported in the cited study for influenza virus. A valine enamine derivative of usnic acid demonstrated a protective effect in mice infected with influenza A/Aichi/2/68 (H3N2), reducing mortality and increasing mean lifetime[4][5].

**Table 3: Antiviral Activity against other Enveloped** 

**Viruses** 

| Compound       | Virus Family  | Virus                                     | Activity                                           | Reference(s) |
|----------------|---------------|-------------------------------------------|----------------------------------------------------|--------------|
| (+)-Usnic acid | Herpesviridae | Epstein-Barr<br>virus (EBV)               | Active                                             | [6]          |
| (+)-Usnic acid | Herpesviridae | Herpes Simplex<br>Virus type 1<br>(HSV-1) | Weak activity                                      | [7]          |
| (+)-Usnic acid | Flaviviridae  | Dengue Virus<br>(DENV)                    | Potential inhibitor<br>of NS5 MTase (in<br>silico) | [8][9]       |

## **Experimental Protocols**

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral and cytotoxic properties of **(+)-usnic acid**.

### **Cytotoxicity Assays**

The cytotoxicity of **(+)-usnic acid** and its derivatives is a critical parameter for determining its therapeutic potential. The most commonly employed method is the MTT assay.

#### MTT Assay Protocol:

- Cell Seeding: Plate a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.
- Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium.

  Remove the old medium from the cells and add the compound dilutions to the respective



wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

- Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

## **Antiviral Activity Assays**

Several methods are used to quantify the antiviral activity of **(+)-usnic acid**. The choice of assay depends on the virus and the specific research question.

Virus Yield Reduction Assay Protocol:

- Cell Infection: Seed cells in a 96-well plate and grow to confluency. Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).
- Compound Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.
- Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
- Virus Titration: Collect the supernatant from each well, which contains the progeny virus.

  Determine the viral titer in the supernatant using methods such as a plaque assay or a



TCID50 (50% Tissue Culture Infectious Dose) assay.

 Data Analysis: The IC50 or EC50 is calculated as the concentration of the compound that reduces the viral titer by 50% compared to the untreated virus control.

#### Plaque Reduction Assay Protocol:

- Cell Infection: Grow a confluent monolayer of cells in 6-well or 12-well plates. Infect the cells
  with a dilution of the virus that will produce a countable number of plaques.
- Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
- Incubation: Incubate the plates until visible plaques are formed.
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50.

## Mechanism of Action: Signaling Pathways and Experimental Workflows

The antiviral mechanism of **(+)-usnic acid** appears to be multifaceted, involving the inhibition of both viral entry and replication. The following diagrams illustrate the proposed mechanisms and a general workflow for antiviral screening.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. (+)-Usnic Acid and Its Derivatives as Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-viral activity of (-)- and (+)-usnic acids and their derivatives against influenza virus A(H1N1)2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irep.iium.edu.my [irep.iium.edu.my]
- 8. In-silico Studies of Usnic Acid against DENV-3 Methyltransferase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Potent Antiviral Properties of (+)-Usnic Acid Against Enveloped Viruses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190493#antiviral-properties-of-usnic-acid-against-enveloped-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com